molecular formula C3H2ClF3 B3333474 1-Chloro-3,3,3-trifluoro-1-propene CAS No. 99728-16-2

1-Chloro-3,3,3-trifluoro-1-propene

Cat. No.: B3333474
CAS No.: 99728-16-2
M. Wt: 130.49 g/mol
InChI Key: LDTMPQQAWUMPKS-UHFFFAOYSA-N
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Description

1-Chloro-3,3,3-trifluoro-1-propene is an unsaturated chlorofluorocarbon with the chemical formula C3H2ClF3. This compound exists in two isomeric forms, E- (trans-) and Z- (cis-). It is a colorless liquid at room temperature and is primarily used as a refrigerant due to its low global warming potential .

Preparation Methods

1-Chloro-3,3,3-trifluoro-1-propene is synthesized through fluorination and dehydrohalogenation reactions. The starting material for this synthesis is 1,1,1,3,3-pentachloropropane. The process involves the following steps :

    Fluorination: 1,1,1,3,3-pentachloropropane is reacted with hydrogen fluoride in the presence of a catalyst to produce 1-chloro-3,3,3-trifluoropropane.

    Dehydrohalogenation: The resulting 1-chloro-3,3,3-trifluoropropane undergoes dehydrohalogenation to form this compound.

Industrial production methods often involve the use of solid catalysts and gas-phase reactions to achieve high yields and selectivity .

Chemical Reactions Analysis

1-Chloro-3,3,3-trifluoro-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as hydroxide ions to form 3,3,3-trifluoro-1-propanol.

    Addition Reactions: The compound can undergo addition reactions with halogens or hydrogen halides to form dihalogenated or halogenated derivatives.

    Polymerization: Under specific conditions, it can polymerize to form poly(1-chloro-3,3,3-trifluoropropene).

Common reagents used in these reactions include hydrogen fluoride, chlorine, and various nucleophiles .

Mechanism of Action

The mechanism of action of 1-chloro-3,3,3-trifluoro-1-propene primarily involves its interaction with molecular targets through halogen bonding and van der Waals forces. These interactions facilitate its role as a refrigerant and foaming agent by altering the physical properties of the systems in which it is used .

Comparison with Similar Compounds

1-Chloro-3,3,3-trifluoro-1-propene is compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a preferred choice in various applications.

Properties

IUPAC Name

1-chloro-3,3,3-trifluoroprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF3/c4-2-1-3(5,6)7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTMPQQAWUMPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950023
Record name 1-Chloro-3,3,3-trifluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2730-43-0
Record name 1-Chloro-3,3,3-trifluoropropene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2730-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3,3,3-trifluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

WO 2008/054781 describes a preparation of HFO-1234yf by reaction of 2,3-dichloro-1,1,1-trifluoropropane (HFC-243db) in the presence of HF over a catalyst, in particular 98/2 Cr/Co. The reaction products comprise HFO-1234yf and 2-chloro-3,3,3-trifluoro-1-propene (HCFO-1233xf), the latter product being predominant; the other products 1-chloro-3,3,3-trifluoro-1-propene (HCFO-1233zd) and also 1,1,1,2,2-pentafluoropropane (HFC-245cb) and 1,3,3,3-tetrafluoro-1-propene (HFO-1234ze) are also formed. A higher temperature favors the production of the 1233zd isomer. The starting material, 2,3-dichloro-1,1,1-trifluoropropane (HFC-243db), is indicated as being obtained by chlorination of trifluoro-1-propene (TFP).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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